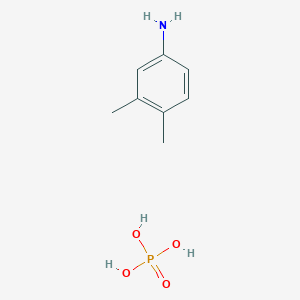
3,4-Dimethylaniline;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylaniline;phosphoric acid is a compound that combines 3,4-dimethylaniline with phosphoric acid. 3,4-Dimethylaniline, also known as 3,4-xylidine, is an aromatic amine with the molecular formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial and laboratory applications. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylaniline can be synthesized through several methods. One common method involves the reduction of 3,4-dimethyl nitrobenzene using hydrogen in the presence of a catalyst such as platinum or Raney nickel . Another method involves the reaction of 4-bromo-o-xylene with ammonia in the presence of copper wire and cuprous chloride at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-dimethylaniline typically involves the catalytic hydrogenation of 3,4-dimethyl nitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity of the final product . The phosphoric acid component can be obtained through the reaction of phosphorus pentoxide with water or by the extraction of phosphate rock using sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: The nitro group in 3,4-dimethyl nitrobenzene can be reduced to form 3,4-dimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like platinum or Raney nickel is commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: 3,4-Dimethylaniline from 3,4-dimethyl nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3,4-Dimethylaniline;phosphoric acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in electron donor-acceptor interactions, which play a crucial role in its chemical reactivity and biological activity . The phosphoric acid component can act as a catalyst or reactant in various chemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: Another isomer of dimethylaniline with methyl groups at the 2 and 3 positions.
2,4-Dimethylaniline: An isomer with methyl groups at the 2 and 4 positions.
2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions.
2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An isomer with methyl groups at the 3 and 5 positions.
Uniqueness
3,4-Dimethylaniline is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
847798-69-0 |
|---|---|
Molecular Formula |
C8H14NO4P |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
3,4-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-6-3-4-8(9)5-7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
NUIQPLCVZNDIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
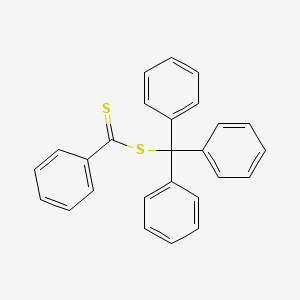
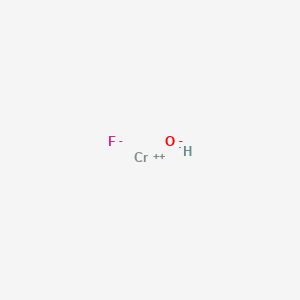
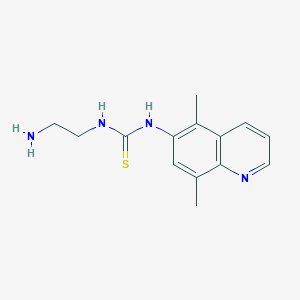


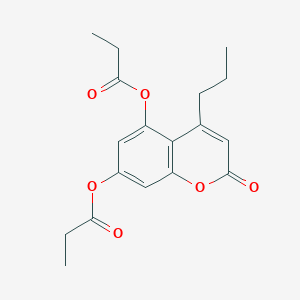
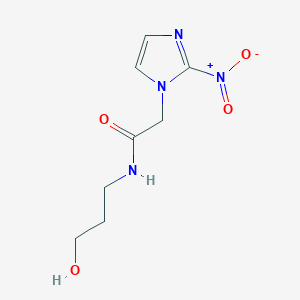
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
